molecular formula C15H13NO3 B7959657 Methyl 3-(3-carbamoylphenyl)benzoate

Methyl 3-(3-carbamoylphenyl)benzoate

Cat. No.: B7959657
M. Wt: 255.27 g/mol
InChI Key: HDJWGROXXQVLSX-UHFFFAOYSA-N
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Description

Methyl 3-(3-carbamoylphenyl)benzoate is an organic compound with the molecular formula C15H13NO3 It is a derivative of benzoic acid and is characterized by the presence of a carbamoyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-carbamoylphenyl)benzoate typically involves the esterification of 3-(3-carbamoylphenyl)benzoic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving high efficiency in industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-carbamoylphenyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3-carbamoylphenyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(3-carbamoylphenyl)benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The carbamoyl group may also play a role in binding to specific proteins or other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: A simpler ester with similar reactivity but lacking the carbamoyl group.

    Methyl 3-nitrobenzoate: Contains a nitro group instead of a carbamoyl group, leading to different reactivity and applications.

    Methyl 4-aminobenzoate: Features an amino group, which can participate in different types of chemical reactions.

Uniqueness

Methyl 3-(3-carbamoylphenyl)benzoate is unique due to the presence of both an ester and a carbamoyl group, which allows it to participate in a wider range of chemical reactions compared to its simpler analogs. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

methyl 3-(3-carbamoylphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-19-15(18)13-7-3-5-11(9-13)10-4-2-6-12(8-10)14(16)17/h2-9H,1H3,(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJWGROXXQVLSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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